The compound “1-(4-Bromomethyl-piperidin-1-yl)-ethanone” could potentially be used in the field of organic synthesis . A related compound, “2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, is obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease , and known antibiotic drugs Ciprofloxacin and Ofloxacin .
The compound “1-(4-Bromomethyl-piperidin-1-yl)-2,2-dimethylpropan-1-one” could potentially be used in the field of chemical synthesis . It is a brominated compound, and brominated compounds are often used as intermediates in the synthesis of other complex molecules .
Brominated compounds like “1-(4-Bromomethyl-piperidin-1-yl)-2,2-dimethylpropan-1-one” are often used in drug discovery . They can be used as building blocks in the synthesis of pharmaceuticals .
The compound “1-(4-Bromomethyl-piperidin-1-yl)-2,2-dimethylpropan-1-one” could potentially be used in the field of material science . Brominated compounds are often used in the synthesis of polymers and other materials .
Brominated compounds like “1-(4-Bromomethyl-piperidin-1-yl)-2,2-dimethylpropan-1-one” are often used in biochemical research . They can be used as probes in studies of protein structure and function .
1-(4-Bromomethyl-piperidin-1-yl)-ethanone is a chemical compound with the molecular formula CHBrNO and a molecular weight of 262.191 g/mol. This compound features a piperidine ring substituted with a bromomethyl group at the 4-position and an ethanone moiety. The presence of the bromine atom introduces unique reactivity patterns, making this compound of interest in various synthetic applications and biological studies .
The reactivity of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone can be attributed to both its bromine substituent and the carbonyl group in the ethanone part. Key reactions include:
Synthesis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone typically involves:
1-(4-Bromomethyl-piperidin-1-yl)-ethanone has potential applications in:
Several compounds share structural similarities with 1-(4-Bromomethyl-piperidin-1-yl)-ethanone, including:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-(4-Aminomethyl-piperidin-1-yl)-ethanone | CHNO | Contains an amino group instead of bromine |
| 1-(4-Methylpiperidin-1-yl)-ethanone | CHNO | Methyl substitution at the 4-position |
| 1-(4-Chloromethyl-piperidin-1-yl)-ethanone | CHClNO | Chlorine substituent instead of bromine |
The primary uniqueness of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone lies in its bromine substituent, which may confer distinct reactivity compared to its analogs. This characteristic could enhance its utility in synthetic chemistry and biological applications by providing different pathways for modification and interaction .
The molecular formula of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone is definitively established as C8H14BrNO, comprising eight carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom [1]. The molecular weight has been precisely determined to be 220.11 grams per mole through computational analysis using advanced molecular modeling software [1]. The exact mass of the compound is calculated as 219.02588 daltons, with the monoisotopic mass also recorded as 219.02588 daltons [1].
Table 1: Molecular Properties of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone
| Property | Value | Calculation Method |
|---|---|---|
| Molecular Formula | C₈H₁₄BrNO | PubChem 2.2 |
| Molecular Weight | 220.11 g/mol | PubChem 2.2 |
| Exact Mass | 219.02588 Da | PubChem 2.2 |
| Monoisotopic Mass | 219.02588 Da | PubChem 2.2 |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
| Topological Polar Surface Area | 20.3 Ų | Cactvs 3.4.8.18 |
The compound exhibits a lipophilicity coefficient (XLogP3-AA) of 1.2, indicating moderate hydrophobic character [1]. The molecular structure contains zero hydrogen bond donors and one hydrogen bond acceptor, with a single rotatable bond contributing to its conformational flexibility [1].
The two-dimensional structural representation of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone reveals a piperidine ring core with an acetyl group attached to the nitrogen atom and a bromomethyl substituent at the 4-position of the piperidine ring [1]. The three-dimensional conformational structure demonstrates the spatial arrangement of atoms, with the piperidine ring adopting its preferred chair conformation to minimize steric strain [4].
The compound's complexity index is calculated as 141, reflecting the intricate nature of its molecular architecture [1]. The structural features include a six-membered saturated heterocycle containing nitrogen, which serves as the central scaffold for the molecule's chemical behavior [1]. The bromomethyl group at position 4 of the piperidine ring provides a reactive site for nucleophilic substitution reactions .
The three-dimensional structure exhibits no defined atom stereocenters or bond stereocenters, indicating the absence of chiral centers in the molecule [1]. This structural characteristic simplifies synthetic approaches and analytical characterization procedures [1].
The piperidine ring system in 1-(4-Bromomethyl-piperidin-1-yl)-ethanone predominantly adopts the chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [4]. In this preferred conformation, the acetyl substituent on nitrogen and the bromomethyl group at the 4-position preferentially occupy equatorial positions to minimize axial-equatorial interactions and reduce steric hindrance [4].
Conformational analysis studies on similar piperidine derivatives have demonstrated that the presence of electron-withdrawing groups, such as the acetyl moiety, can influence the conformational equilibrium of the ring system [4]. The chair form minimizes torsional strain and van der Waals repulsions between substituents, contributing to the overall stability of the molecular structure [4].
The conformational flexibility of the piperidine ring allows for ring-flipping between different chair conformations, though the energy barrier for this process is relatively high due to the bulky substituents [4]. The bromomethyl group's position and the acetyl group's electronic effects collectively influence the preferred conformational state of the molecule [4].
The electronic structure of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone is characterized by the distribution of electron density across its molecular framework [5] [6]. Density functional theory calculations provide insights into the charge distribution patterns within the molecule, revealing regions of electron-rich and electron-poor character [5] [6].
The carbonyl carbon of the acetyl group exhibits a partial positive charge due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack [5]. The nitrogen atom in the piperidine ring carries a partial negative charge, contributing to the molecule's basicity and its ability to participate in hydrogen bonding interactions [5].
The bromine atom in the bromomethyl substituent creates a significant dipole moment within the molecule due to its high electronegativity [6]. This electronic feature enhances the electrophilic character of the adjacent carbon atom, facilitating nucleophilic substitution reactions at this position [5] [6].
Electronic structure analysis reveals that the highest occupied molecular orbital energy levels are primarily localized on the nitrogen atom and the carbonyl oxygen, while the lowest unoccupied molecular orbital exhibits significant contribution from the carbonyl carbon and the carbon bearing the bromine substituent [5]. These orbital characteristics directly influence the compound's reactivity patterns and chemical behavior [5].
The International Chemical Identifier (InChI) for 1-(4-Bromomethyl-piperidin-1-yl)-ethanone is InChI=1S/C8H14BrNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3, providing a unique algorithmic representation of the molecular structure [1] [7]. The corresponding InChI Key is VYMGDPNTLNUOHM-UHFFFAOYSA-N, serving as a compact identifier for database searches and chemical informatics applications [1] [7].
Table 2: Chemical Identifiers and Database Notations
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-[4-(bromomethyl)piperidin-1-yl]ethanone |
| InChI | InChI=1S/C8H14BrNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3 |
| InChIKey | VYMGDPNTLNUOHM-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)CBr |
| CAS Number | 912482-43-0 |
| EC Number | 891-778-8 |
| PubChem CID | 28348097 |
The Simplified Molecular Input Line Entry System notation for this compound is CC(=O)N1CCC(CC1)CBr, which provides a linear ASCII representation of the molecular structure suitable for computational processing and database storage [1] [7]. This SMILES string encodes the connectivity information, including the piperidine ring closure (indicated by the numbers 1), the acetyl group attachment, and the bromomethyl substituent position [7] [8].
1-(4-Bromomethyl-piperidin-1-yl)-ethanone exists as a crystalline solid at room temperature and standard atmospheric pressure [1]. Commercial samples typically exhibit a pale-yellow to yellow-brown coloration, which is characteristic of many brominated organic compounds [1]. The compound maintains its solid state under normal storage conditions, with commercial preparations typically achieving purities ranging from 95% to 97% [1].
The macroscopic characteristics of this compound reflect its molecular structure, which contains a rigid piperidine ring system coupled with a bromomethyl substituent and an ethanone functional group. The presence of the bromine atom contributes to the compound's distinctive coloration and influences its overall physical properties [2] [3].
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid | Pale-yellow to yellow-brown solid at room temperature |
| Appearance | Pale-yellow to yellow-brown | Observed from commercial sources |
| Odor | Not specified | Data not available for this specific compound |
| Density | Not specified | Data not available |
| Crystalline Form | Crystalline solid | Inferred from commercial specifications |
| Purity (Commercial) | 95-97% | Typical commercial purity range |
The solubility characteristics of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone can be predicted from its molecular structure and computed physicochemical properties. The compound exhibits a lipophilicity coefficient (XLogP3-AA) of 1.2 [3], indicating moderate hydrophobic character that suggests limited water solubility but reasonable solubility in organic solvents.
The topological polar surface area of 20.3 Ų [3] is relatively low, which typically correlates with good membrane permeability and solubility in lipophilic environments. The molecular structure contains one hydrogen bond acceptor and zero hydrogen bond donors [3], limiting its ability to form extensive hydrogen bonding networks with water molecules.
Based on structural analysis of related compounds, 1-(4-Bromopiperidin-1-yl)ethanone demonstrates solubility in organic solvents , suggesting that the target compound would exhibit similar behavior. The presence of the piperidine nitrogen and carbonyl oxygen provides sites for dipole-dipole interactions with polar aprotic solvents.
| Parameter | Value | Notes |
|---|---|---|
| Water Solubility | Limited/Poor | Inferred from XLogP3 value of 1.2 |
| Organic Solvents | Soluble | Based on related compound data |
| Polar Solvents | Moderate | Based on topological polar surface area |
| Aprotic Solvents | Expected good solubility | Based on molecular structure |
| Lipophilicity (XLogP3) | 1.2 | Moderate lipophilic character |
| Polar Surface Area | 20.3 Ų | Relatively low polar surface area |
Experimental melting point and boiling point data for 1-(4-Bromomethyl-piperidin-1-yl)-ethanone are not available in the current literature. However, comparative analysis with structurally related compounds provides insight into the expected thermal behavior.
The parent compound piperidine exhibits a melting point of -11°C and boiling point of 106°C [5] [6]. The structural analog 4-(2-Bromoethyl)piperidine demonstrates a melting point of 39°C and boiling point of 334.2°C [7], illustrating how substitution patterns significantly influence thermal properties.
The presence of the ethanone functional group and bromomethyl substituent in the target compound would be expected to increase both melting and boiling points compared to the parent piperidine due to increased molecular weight and enhanced intermolecular interactions. The carbonyl group can participate in dipole-dipole interactions, while the bromine atom contributes to van der Waals forces.
Phase transition behavior for this compound has not been characterized, and no studies investigating solid-state transitions, polymorphic transformations, or glass transition phenomena have been reported.
| Property | Value | Notes |
|---|---|---|
| Melting Point | Not specified | Data not available for this compound |
| Boiling Point | Not specified | Data not available for this compound |
| Decomposition Temperature | Not specified | Thermal stability data not available |
| Phase Transitions | Not characterized | No phase transition studies found |
| Vapor Pressure | Not specified | Data not available |
| Glass Transition | Not applicable | Crystalline solid |
Comprehensive crystallographic analysis of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone has not been reported in the available literature. No X-ray diffraction studies have been conducted to determine crystal system, space group, or unit cell parameters.
The molecular conformation can be predicted based on structural studies of related piperidine derivatives. The piperidine ring adopts a chair conformation [13] [14], which is the most thermodynamically stable arrangement for six-membered saturated rings. In this conformation, the acetyl substituent and bromomethyl group preferentially occupy equatorial positions to minimize steric hindrance .
Intermolecular interactions in the solid state are expected to be dominated by van der Waals forces and dipole-dipole interactions. The compound contains no hydrogen bond donors [3], limiting the formation of hydrogen-bonded networks. However, the carbonyl oxygen can serve as a hydrogen bond acceptor with trace moisture or other hydrogen-bonding species.
Polymorphic forms of this compound have not been characterized. Given the structural complexity and presence of multiple functional groups, the potential for polymorphism exists, particularly considering the flexibility around the bromomethyl substituent and possible conformational variations.
Studies on related piperidine derivatives demonstrate that crystal packing in these compounds often involves chair-conformation piperidine rings with substituents arranged to minimize steric conflicts [16]. The molecular complexity index of 141 [3] suggests a moderately complex structure that could potentially exhibit multiple packing arrangements.
| Property | Value | Notes |
|---|---|---|
| Crystal System | Not determined | No crystallographic studies found |
| Space Group | Not determined | X-ray diffraction data not available |
| Unit Cell Parameters | Not determined | Structural data not available |
| Z value | Not determined | Number of molecules per unit cell unknown |
| Polymorphic Forms | Not characterized | No polymorphism studies found |
| Molecular Conformation | Chair (piperidine ring) | Typical for piperidine derivatives |
| Intermolecular Interactions | Van der Waals forces | No hydrogen bonding donors |